1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride
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Overview
Description
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines It features a phenyl group attached to a methanamine backbone, with a phenylsulfanylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride typically involves the reaction of phenylmethanamine with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanylmethyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenylamine: A primary amine with a phenyl group.
Phenylsulfanylmethane: A compound with a phenylsulfanylmethyl group but lacking the amine functionality.
Methanamine: A simple amine without the phenyl or phenylsulfanylmethyl groups.
Uniqueness
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride is unique due to the presence of both the phenyl and phenylsulfanylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
65502-69-4 |
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Molecular Formula |
C14H16ClNS |
Molecular Weight |
265.8 g/mol |
IUPAC Name |
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15NS.ClH/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H |
InChI Key |
ACWLEAUVKNBRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCSC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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